molecular formula C15H18N2O3S2 B054708 Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate CAS No. 122230-37-9

Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate

Cat. No. B054708
M. Wt: 338.4 g/mol
InChI Key: ARKABCLDYHVJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate, also known as BTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidine derivative that has shown promising results in scientific research for its various pharmacological and biological activities.

Mechanism Of Action

The exact mechanism of action of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to scavenge free radicals, thereby reducing oxidative stress. The antimicrobial activity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is believed to be due to its ability to disrupt bacterial and fungal cell membranes.

Biochemical And Physiological Effects

Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have demonstrated that Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments is its diverse range of pharmacological and biological activities. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments is its moderate yield and purity, which can make it challenging to obtain sufficient quantities of the compound for certain experiments.

Future Directions

There are several future directions for the research on Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the antimicrobial activity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate and its potential applications in the development of new antibiotics. Another area of interest is the potential use of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate as an antioxidant in the treatment of oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in vivo.
In conclusion, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate is a thiazolidine derivative that has shown potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its diverse range of pharmacological and biological activities makes it an attractive compound for further research. The synthesis method of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. While there are limitations to using Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate in lab experiments, its potential applications in various fields make it a promising compound for future research.

Synthesis Methods

The synthesis of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate involves the reaction of benzyl isocyanate with 1,3-thiazolidine-2-thione in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate obtained through this method is moderate, and the purity of the compound can be improved through further purification steps.

Scientific Research Applications

Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been extensively studied for its various pharmacological and biological activities. It has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate has been investigated for its antimicrobial activity, with studies demonstrating its effectiveness against various bacterial and fungal strains.

properties

CAS RN

122230-37-9

Product Name

Benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

ARKABCLDYHVJMU-UHFFFAOYSA-N

SMILES

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3

synonyms

KNP 057
KNP-057
Z-thioPro-thiazolidine

Origin of Product

United States

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